(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the use of starting materials that include imidazole derivatives. One common method involves the alkylation of imidazole with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Comparison
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This distinguishes it from other methylimidazole derivatives, which may lack chirality or have different substitution patterns, leading to variations in their chemical and biological properties.
Properties
CAS No. |
1268492-91-6 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S)-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
ADIMIJGUVBPQPB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1C)N |
Canonical SMILES |
CC(C1=NC=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.